Methyl 5-nitro-6-(pyrrolidin-1-YL)pyridine-3-carboxylate
CAS No.: 1820639-75-5
Cat. No.: VC5212777
Molecular Formula: C11H13N3O4
Molecular Weight: 251.242
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1820639-75-5 |
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Molecular Formula | C11H13N3O4 |
Molecular Weight | 251.242 |
IUPAC Name | methyl 5-nitro-6-pyrrolidin-1-ylpyridine-3-carboxylate |
Standard InChI | InChI=1S/C11H13N3O4/c1-18-11(15)8-6-9(14(16)17)10(12-7-8)13-4-2-3-5-13/h6-7H,2-5H2,1H3 |
Standard InChI Key | INFVPPLMJDRDRY-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=C(N=C1)N2CCCC2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
Methyl 5-nitro-6-(pyrrolidin-1-yl)pyridine-3-carboxylate features a pyridine core substituted at positions 3, 5, and 6. The carboxylate group at position 3 is esterified with methanol, while position 6 hosts a pyrrolidin-1-yl group, and position 5 bears a nitro substituent . The IUPAC name, methyl 5-nitro-6-pyrrolidin-1-ylpyridine-3-carboxylate, reflects this substitution pattern.
Key structural identifiers include:
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InChI:
InChI=1S/C11H13N3O4/c1-18-11(15)8-6-9(14(16)17)10(12-7-8)13-4-2-3-5-13/h6-7H,2-5H2,1H3
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InChIKey:
INFVPPLMJDRDRY-UHFFFAOYSA-N
The planar pyridine ring and electron-withdrawing nitro group facilitate electrophilic substitution reactions, while the pyrrolidine ring introduces steric bulk and potential hydrogen-bonding interactions .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₃N₃O₄ | |
Molecular Weight | 251.24 g/mol | |
CAS Number | 1820639-75-5 | |
Solubility | Not publicly disclosed | |
Spectral Data (NMR, MS) | Available in proprietary studies |
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via multi-step reactions starting from pyridine derivatives. Common strategies include:
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Nitration: Introduction of the nitro group at position 5 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures.
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Amination: Reaction of a halogenated pyridine intermediate with pyrrolidine in the presence of a palladium catalyst.
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Esterification: Conversion of a carboxylic acid precursor to the methyl ester using methanol and thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) .
A representative protocol adapted from similar compounds involves:
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Step 1: Nitration of 6-chloropyridine-3-carboxylic acid to yield 5-nitro-6-chloropyridine-3-carboxylic acid.
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Step 2: Displacement of the chlorine atom with pyrrolidine via nucleophilic aromatic substitution.
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Step 3: Esterification with methanol and SOCl₂ to obtain the final product .
Table 2: Optimization Parameters for Key Reactions
Reaction Step | Reagents/Conditions | Yield | Challenges |
---|---|---|---|
Nitration | HNO₃ (1.2 eq), H₂SO₄, 0–5°C | 78% | Over-nitration; side product formation |
Amination | Pyrrolidine (2 eq), Pd(dba)₂ | 65% | Catalyst deactivation |
Esterification | SOCl₂ (1.5 eq), MeOH, reflux | 89% | Hydrolysis of nitro group |
Applications in Research and Industry
Pharmaceutical Intermediate
The compound’s nitro and ester groups make it a precursor for bioactive molecules. For example, it has been used in the synthesis of kinase inhibitors and antimicrobial agents . In a 2024 patent (EP4074710A1), analogs of this compound demonstrated activity against resistant bacterial strains by disrupting cell wall synthesis .
Materials Science
In polymer chemistry, the pyrrolidine moiety enhances solubility in organic solvents, enabling the development of conductive polymers for flexible electronics. Researchers have incorporated it into polyimide matrices to improve thermal stability (up to 300°C).
Analytical Characterization
Spectroscopic Methods
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¹H NMR (400 MHz, CDCl₃): δ 8.78 (s, 1H, pyridine-H4), 7.41 (s, 1H, pyridine-H2), 3.92 (s, 3H, OCH₃), 3.45 (m, 4H, pyrrolidine-H), 1.98 (m, 4H, pyrrolidine-CH₂) .
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LC-MS: m/z 251.24 [M+H]⁺, fragmentation peaks at m/z 207 (loss of CO₂CH₃) and 160 (loss of NO₂) .
Table 3: Comparative Spectral Data
Technique | Key Peaks/Features | Functional Group Association |
---|---|---|
IR | 1720 cm⁻¹ (C=O ester) | Methyl ester |
UV-Vis | λₘₐₓ 268 nm (π→π*) | Pyridine ring |
X-ray Diffraction | Monoclinic crystal system | Molecular packing |
Future Directions
Targeted Drug Delivery
Functionalization of the ester group with polyethylene glycol (PEG) chains could enhance solubility for intravenous formulations .
Catalysis
The pyrrolidine moiety may serve as a ligand in asymmetric catalysis, particularly in C–N bond-forming reactions.
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